Cas no 921797-92-4 (3,4,5-triethoxy-N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide)

3,4,5-Triethoxy-N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide is a structurally complex benzamide derivative featuring a benzofuran-thiazole core with multiple ethoxy substituents. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical research due to its unique heterocyclic framework, which may confer favorable bioactivity and selectivity. The presence of ethoxy groups enhances solubility and modulates electronic properties, making it suitable for further derivatization. Its well-defined molecular architecture allows for precise structure-activity relationship studies. The compound is synthesized under controlled conditions to ensure high purity and consistency, meeting stringent research requirements. Its applications span medicinal chemistry, particularly in the development of targeted therapeutics.
3,4,5-triethoxy-N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide structure
921797-92-4 structure
Product Name:3,4,5-triethoxy-N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide
CAS No:921797-92-4
MF:C26H28N2O6S
MW:496.575325965881
CID:5768093
PubChem ID:41645993
Update Time:2025-08-02

3,4,5-triethoxy-N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 3,4,5-triethoxy-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide
    • 921797-92-4
    • F2252-0278
    • AKOS024631459
    • 3,4,5-triethoxy-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
    • 3,4,5-triethoxy-N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide
    • Inchi: 1S/C26H28N2O6S/c1-5-30-19-11-9-10-16-12-20(34-23(16)19)18-15-35-26(27-18)28-25(29)17-13-21(31-6-2)24(33-8-4)22(14-17)32-7-3/h9-15H,5-8H2,1-4H3,(H,27,28,29)
    • InChI Key: FBJHZZIKTVXFHM-UHFFFAOYSA-N
    • SMILES: S1C=C(C2=CC3C=CC=C(C=3O2)OCC)N=C1NC(C1C=C(C(=C(C=1)OCC)OCC)OCC)=O

Computed Properties

  • Exact Mass: 496.16680779g/mol
  • Monoisotopic Mass: 496.16680779g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 11
  • Complexity: 656
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.6
  • Topological Polar Surface Area: 120Ų

3,4,5-triethoxy-N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide Pricemore >>

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3,4,5-triethoxy-N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide Related Literature

Additional information on 3,4,5-triethoxy-N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide

3,4,5-Triethoxy-N-4-(7-Ethoxy-1-Benzofuran-2-yl)-1,3-Thiazol-2-ylbenzamide (CAS No. 921797-92-4): An Overview

3,4,5-Triethoxy-N-4-(7-Ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide (CAS No. 921797-92-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include multiple ethoxy groups and a benzofuran moiety. These structural elements contribute to its potential therapeutic applications and biological activities.

The chemical structure of 3,4,5-triethoxy-N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide is composed of a benzamide core substituted with three ethoxy groups at the 3, 4, and 5 positions. The thiazole ring is attached to the benzamide through a nitrogen atom, and the benzofuran moiety is linked to the thiazole ring via a carbon atom. This intricate arrangement of functional groups provides the compound with a high degree of chemical stability and specific binding properties.

Recent studies have explored the pharmacological properties of CAS No. 921797-92-4. One notable area of research has focused on its potential as an anti-inflammatory agent. In vitro assays have demonstrated that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that 3,4,5-triethoxy-N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide could be a promising candidate for the treatment of inflammatory diseases.

In addition to its anti-inflammatory properties, CAS No. 921797-92-4 has also shown potential as an anticancer agent. Preclinical studies have reported that this compound can induce apoptosis in various cancer cell lines, including breast cancer and colorectal cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways. These results highlight the therapeutic potential of 3,4,5-triethoxy-N-4-(7-Ethoxy-1-benzofuran-2-Yl)-1,3-Thiazol-2-Ylbenzamide in oncology.

The pharmacokinetic profile of CAS No. 921797-92-4 has been investigated to assess its suitability for clinical development. Studies have shown that this compound exhibits favorable oral bioavailability and a reasonable half-life in vivo. These characteristics are crucial for ensuring effective drug delivery and sustained therapeutic effects. Furthermore, preliminary toxicity studies have indicated that 3,4,5-triethoxy-N-4-(7-Ethoxy-Benzofuran)-1-Benzofuran-Benzamide has a favorable safety profile at therapeutic doses.

The synthesis of CAS No. 921797-92-4 involves several steps and requires precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include the coupling of appropriate benzamide derivatives with thiazole intermediates followed by functional group modifications to introduce the ethoxy and benzofuran moieties. Advances in synthetic chemistry have led to more efficient and scalable methods for producing this compound, making it more accessible for further research and development.

In conclusion, 3,4,5-Triethoxy-N-(4-(7-Ethoxy-Benzofuran)-Thiazol-Benzamide) (CAS No. 921797-92-4) is a promising compound with diverse biological activities and therapeutic potential. Its unique chemical structure confers specific binding properties that may be exploited for the development of novel drugs targeting inflammatory diseases and cancer. Ongoing research aims to further elucidate its mechanisms of action and optimize its pharmacological properties for clinical applications.

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